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Abstract

JMV 449 is a potent and metabolically stable synthetic peptide that acts as a high-affinity
agonist for the neurotensin receptor 1 (NTS1). Structurally, it is a pseudopeptide analogue of
the C-terminal fragment of neurotensin, neurotensin-(8-13). This guide provides a
comprehensive overview of the structure, physicochemical properties, and biological activities
of IMV 449. Detailed experimental protocols for key in vitro and in vivo assays are presented
to facilitate further research and development. Additionally, the known signaling pathways
activated by JMV 449 are illustrated, offering insights into its mechanism of action.

Introduction

Neurotensin (NT) is a tridecapeptide that functions as a neuromodulator and hormone in the
central nervous system and periphery. Its diverse physiological roles, including the regulation of
pain, temperature, and dopamine pathways, have made its receptors, particularly the high-
affinity neurotensin receptor 1 (NTS1), attractive therapeutic targets. However, the clinical utility
of native neurotensin is limited by its poor metabolic stability. JIMV 449 was developed as a
potent and stable analogue to overcome this limitation, making it a valuable tool for studying
neurotensin pharmacology and a potential lead compound for drug development.
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Structure and Physicochemical Properties

JMV 449 is a hexapeptide analogue of neurotensin-(8-13) with a reduced peptide bond
between the first two lysine residues. This modification confers significant resistance to
enzymatic degradation.

Table 1: Physicochemical Properties of IMV 449

Property Value Reference

Molecular Formula C3sHeeNsO7

Molecular Weight 746.96 g/mol

Sequence H-Lys-Q(CH2NH)-Lys-Pro-Tyr- o
lle-Leu-OH

Appearance White to off-white powder

Solubility Soluble in water

Purity >95% (HPLC)

Storage Store at -20°C

Biological Activity

JMV 449 is a potent agonist at neurotensin receptors, exhibiting high affinity for the NTS1
receptor. Its biological effects are consistent with the activation of this receptor and include
potent analgesic, hypothermic, and neuroprotective activities.

Table 2: In Vitro and In Vivo Activity of IMV 449
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Assay Parameter Value Species Reference
Neurotensin Neonatal mouse

o ICs0 0.15nM )
Receptor Binding brain

Guinea Pig lleum

) ECso 1.9 nM Guinea Pig
Contraction
Analgesia (Tail- ] ) S
) Effective Dose i.Cc.v. injection Mouse [1]
flick test)
Hypothermia Effective Dose i.c.v. injection Mouse [1]
Neuroprotection Effective Dose i.c.v. injection Mouse

Experimental Protocols
Neurotensin Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of IMV 449 for the
neurotensin receptor using [*2°l]-labeled neurotensin ([*2°1]-NT).

Materials:
¢ Neonatal mouse brains
e Homogenization Buffer: 50 mM Tris-HCI, pH 7.4, containing 0.2% BSA

e Incubation Buffer: 50 mM Tris-HCI, pH 7.4, containing 0.2% BSA, 1 mM bacitracin, and 1 uM
captopril

e [12°]]-NT (specific activity ~2000 Ci/mmol)
o JMV 449 and other competing ligands

o Glass fiber filters (e.g., Whatman GF/B)
« Scintillation fluid

¢ Gamma counter
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Procedure:

 Membrane Preparation: Homogenize neonatal mouse brains in ice-cold homogenization
buffer using a Polytron homogenizer. Centrifuge the homogenate at 4°C for 20 minutes at
40,000 x g. Resuspend the pellet in fresh homogenization buffer and repeat the
centrifugation step. Finally, resuspend the pellet in incubation buffer to a final protein
concentration of 100-200 pg/mL.

e Binding Reaction: In a final volume of 250 pL, add 50 puL of membrane preparation, 50 uL of
[*2°1]-NT (final concentration ~0.1 nM), and 50 pL of varying concentrations of JIMV 449 or
other competing ligands. For total binding, add 50 pL of incubation buffer instead of a
competing ligand. For non-specific binding, add a high concentration of unlabeled
neurotensin (e.g., 1 uM).

e |ncubation: Incubate the reaction mixtures at 25°C for 30 minutes.

« Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in
0.5% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold wash buffer (50
mM Tris-HCI, pH 7.4).

o Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the
radioactivity using a gamma counter.

o Data Analysis: Calculate the specific binding by subtracting non-specific binding from total
binding. Determine the ICso value of IMV 449 by non-linear regression analysis of the
competition binding data.

Guinea Pig lleum Contraction Assay

This ex vivo assay measures the contractile response of guinea pig ileum to JMV 449,
providing a functional measure of its agonist activity.

Materials:

e Male guinea pigs (250-350 g)
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Tyrode's solution (in mM): NaCl 137, KCI 2.7, CaClz 1.8, MgCl2 1.0, NaH2POa4 0.4, NaHCOs3
11.9, and glucose 5.6.

JMV 449

Organ bath with an isometric force transducer

Data acquisition system
Procedure:

o Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum.
Cleanse the segment by flushing with Tyrode's solution. Cut the ileum into 2-3 cm long
segments.

e Mounting: Mount the ileum segment vertically in a 10 mL organ bath containing Tyrode's
solution, maintained at 37°C and continuously bubbled with a mixture of 95% Oz and 5%
CO:z2. Apply a resting tension of 1 g.

o Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15
minutes.

o Contraction Measurement: Add cumulative concentrations of JIMV 449 to the organ bath and
record the isometric contractions until a maximal response is achieved.

o Data Analysis: Express the contractile responses as a percentage of the maximal contraction
induced by a standard agonist (e.g., acetylcholine). Calculate the ECso value of JIMV 449
from the concentration-response curve.

In Vivo Analgesia Assay (Tail-Flick Test)

This assay assesses the analgesic effect of IMV 449 in mice by measuring the latency to
withdraw the tail from a noxious thermal stimulus.

Materials:

e Male Swiss mice (20-25 g)
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o JMV 449 dissolved in sterile saline
« Tail-flick analgesia meter
« Intracerebroventricular (i.c.v.) injection apparatus

Procedure:

Animal Preparation: Acclimatize the mice to the experimental room for at least 1 hour before
testing.

o Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a
beam of radiant heat on the ventral surface of the tail and measuring the time taken to flick
the tail away. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

e Drug Administration: Administer JIMV 449 via i.c.v. injection. A typical injection volume is 5
ML.

o Post-treatment Latency: Measure the tail-flick latency at various time points after IMV 449
administration (e.g., 15, 30, 60, and 120 minutes).

o Data Analysis: Express the analgesic effect as the percentage of the maximal possible effect
(% MPE), calculated as: % MPE = [(post-drug latency - baseline latency) / (cut-off time -
baseline latency)] x 100.

In Vivo Hypothermia Assay

This protocol measures the change in core body temperature in mice following the
administration of JIMV 449.

Materials:
o Male Swiss mice (20-25 g)
o JMV 449 dissolved in sterile saline

o Rectal thermometer or implantable telemetry probes
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e Intracerebroventricular (i.c.v.) injection apparatus
Procedure:

e Animal Preparation: House the mice individually and allow them to acclimatize to the
experimental room temperature.

o Baseline Temperature: Measure the baseline core body temperature of each mouse.
e Drug Administration: Administer JMV 449 via i.c.v. injection.

o Post-treatment Temperature: Measure the core body temperature at regular intervals after
JMV 449 administration (e.g., every 30 minutes for 2-3 hours).

o Data Analysis: Calculate the change in body temperature (AT) from the baseline for each
time point.

Signaling Pathways

Activation of the NTS1 receptor by JIMV 449 initiates a cascade of intracellular signaling
events. NTS1 is a G protein-coupled receptor (GPCR) that can couple to multiple G protein
subtypes, leading to diverse downstream effects.

IPs Ca?* Release

Protein Kinase C (PKC)

ERK1/2 Activation

Plasma Membrane

@ binds & activates NTS1 Receptor

Click to download full resolution via product page

Caption: JMV 449 signaling cascade via the NTS1 receptor.
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Synthesis and Metabolic Stability

JMV 449 is synthesized using solid-phase peptide synthesis. The key step is the introduction of
the reduced peptide bond (Y[CH2NH]) between the two lysine residues. This is typically
achieved by reductive amination of a resin-bound amino aldehyde with the N-terminus of the
growing peptide chain.

The pseudopeptide bond in IMV 449 renders it highly resistant to degradation by peptidases,
resulting in a significantly longer plasma half-life compared to native neurotensin.[2] Studies
have shown that while neurotensin is rapidly degraded in plasma, JMV 449 and similar
analogues exhibit enhanced stability.[2][3]

Pharmacokinetics

Detailed pharmacokinetic studies of IMV 449 are limited in the public domain. However, based
on its structure and the properties of similar neurotensin analogues, it is expected to have
improved pharmacokinetic properties compared to native neurotensin, including a longer half-
life and potentially better bioavailability, although central administration is still required for its
primary neurological effects. The metabolic stability of IMV 449 suggests that it would have a
slower clearance rate.

Conclusion

JMV 449 is a valuable pharmacological tool for investigating the physiological and pathological
roles of the neurotensin system. Its high potency, selectivity for the NTS1 receptor, and
enhanced metabolic stability make it a superior probe compared to native neurotensin. The
detailed experimental protocols provided in this guide are intended to standardize
methodologies and facilitate further research into the therapeutic potential of IMV 449 and
other neurotensin receptor agonists in areas such as pain management, neurodegenerative
diseases, and psychiatric disorders. Further studies are warranted to fully elucidate its
pharmacokinetic profile and to explore its potential for clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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